Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- is a compound belonging to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). This compound is notable for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- typically involves the reaction of a diazonium salt with an appropriate coupling component. One common method is the reaction of a diazonium salt of 2,4-dimethylaniline with a hydroxylated aromatic compound such as 2-naphthol . The reaction conditions often include controlled temperature, pH, and flow rate to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of azo compounds like Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- is often carried out using continuous flow systems. These systems offer advantages such as improved safety, scalability, and product purity . The continuous flow synthesis involves the use of high-value azo compounds as candidates for manufacturing due to their unstable intermediates and exothermic reactions .
Chemical Reactions Analysis
Types of Reactions
Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield nitro compounds, reduction may produce amines, and substitution can result in a variety of substituted derivatives.
Scientific Research Applications
Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- has several scientific research applications:
Chemistry: Used as a radical initiator in polymerization reactions.
Biology: Investigated for its potential as a prodrug and antimicrobial agent.
Medicine: Explored for drug-coating materials and other biomedical applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- involves the generation of free radicals through the cleavage of the azo bond. These free radicals can initiate various chemical reactions, such as polymerization. The molecular targets and pathways involved depend on the specific application, such as targeting bacterial cell walls in antimicrobial applications or initiating polymer chains in industrial processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2′-Azobis(2-methylpropionitrile) (AIBN)
- 2,2′-Azobis(2-methylbutyronitrile) (AMBN)
- Dimethylvaleronitrile (ABVN)
Uniqueness
Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- is unique due to its specific molecular structure, which imparts distinct thermal and chemical properties. Compared to other azo compounds like AIBN, AMBN, and ABVN, it has a different thermal decomposition profile and generates different free radicals, making it suitable for specific applications .
Properties
CAS No. |
58598-43-9 |
---|---|
Molecular Formula |
C13H22N4 |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-(2-cyanobutan-2-yldiazenyl)-2-methylheptanenitrile |
InChI |
InChI=1S/C13H22N4/c1-5-7-8-9-13(4,11-15)17-16-12(3,6-2)10-14/h5-9H2,1-4H3 |
InChI Key |
MJPZRJSNPUHYTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C#N)N=NC(C)(CC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.